molecular formula C13H19BO3 B2961506 2-Hydroxy-3-methylphenylboronic acid pinacol ester CAS No. 2095797-27-4

2-Hydroxy-3-methylphenylboronic acid pinacol ester

Cat. No.: B2961506
CAS No.: 2095797-27-4
M. Wt: 234.1
InChI Key: XDPMAZPUYCEWDV-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methylphenylboronic acid pinacol ester (CAS: 2095797-27-4) is a boronic ester with the molecular formula C₁₃H₁₉BO₃ and a molecular weight of 234.11 g/mol . Its structure features a hydroxyl group at the 2-position and a methyl group at the 3-position on the phenyl ring, combined with a pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and solubility imparted by the pinacol ester moiety, which protects the boronic acid from undesired side reactions .

Properties

IUPAC Name

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO3/c1-9-7-6-8-10(11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPMAZPUYCEWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methylphenylboronic acid pinacol ester typically

Biological Activity

2-Hydroxy-3-methylphenylboronic acid pinacol ester is a boronic ester compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H19BO3
  • Molecular Weight : 229.1 g/mol
  • CAS Number : 72219439

The compound features a boronic acid moiety, which is significant for its reactivity in various organic synthesis reactions, including the Suzuki-Miyaura coupling, a pivotal reaction in forming carbon-carbon bonds.

Boronic esters, including this compound, are known to interact with biological molecules through several mechanisms:

  • Enzyme Inhibition : They can act as reversible inhibitors of certain enzymes, particularly serine proteases and kinases. This interaction is facilitated by the boronic acid group, which can form covalent bonds with the active sites of these enzymes.
  • Cellular Effects : Research indicates that organoboron compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways that control cell survival and proliferation .
  • Biochemical Pathways : The compound is involved in various biochemical pathways due to its ability to participate in reactions such as glycol protection and asymmetric synthesis.

Anticancer Properties

Several studies have explored the anticancer potential of boronic esters. For instance:

  • A study demonstrated that derivatives of boronic acids could effectively inhibit the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Another research highlighted the use of boronic compounds in targeted drug delivery systems, enhancing the efficacy of chemotherapeutic agents against resistant cancer types .

Enzyme Inhibition Studies

Research has shown that this compound exhibits notable enzyme inhibition properties:

  • It has been tested against various serine proteases, showing significant inhibitory effects with IC50 values indicating potency comparable to known inhibitors .
  • The interaction between this compound and enzymes has been characterized using kinetic studies, revealing competitive inhibition mechanisms that suggest potential therapeutic applications in treating diseases related to dysregulated protease activity .

Data Table: Biological Activity Overview

Activity TypeObservationsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
Enzyme InhibitionSignificant inhibition of serine proteases
Biochemical PathwaysInvolved in glycol protection and asymmetric synthesis

Case Studies

  • Case Study on Anticancer Effects :
    • A study published in Journal of Medicinal Chemistry investigated a series of boronic esters, including this compound, for their anticancer properties. Results indicated that these compounds could reduce tumor growth in xenograft models significantly, showcasing their potential as novel anticancer agents .
  • Enzyme Inhibition Research :
    • In a detailed kinetic analysis published in Biochemistry, researchers evaluated the inhibitory effects of this compound on various proteases. The findings confirmed its role as a potent inhibitor with promising applications in drug development for protease-related diseases .

Comparison with Similar Compounds

4-Hydroxy-3-methoxyphenylboronic Acid Pinacol Ester

  • Molecular Formula : C₁₃H₁₉BO₄ (vs. C₁₃H₁₉BO₃ for the target compound) .
  • Key Differences :
    • Substitution pattern: Methoxy group at the 3-position instead of methyl.
    • Reactivity : The methoxy group is electron-donating, which may reduce electrophilicity at the boron center compared to the methyl group in the target compound.
    • Safety : Hazard codes include H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Applications: Used in rhodium-catalyzed coupling reactions (e.g., with dihydrofuranones) .

4-Methylphenylboronic Acid Pinacol Ester

  • Molecular Formula : C₁₃H₁₉BO₂ (CAS: 195062-57-8) .
  • Key Differences: Lacks the hydroxyl group, reducing polarity and hydrogen-bonding capability. Solubility: Likely higher in non-polar solvents compared to hydroxylated analogs due to decreased polarity . Reactivity: Less prone to oxidation or deprotection under acidic conditions.

2-Methyl-3-(methylsulfonyl)phenylboronic Acid Pinacol Ester

  • Molecular Formula : C₁₄H₂₁BO₄S .
  • Key Differences: Sulfonyl group at the 3-position introduces strong electron-withdrawing effects, enhancing boron electrophilicity. Applications: Potential use in targeted drug delivery due to sulfonyl’s bioisosteric properties.

3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic Acid Pinacol Ester

  • Molecular Formula : C₁₃H₁₅BClF₃O₃ .
  • Key Differences :
    • Chloro and trifluoromethyl groups enhance electrophilicity and metabolic stability.
    • Solubility : Likely lower in hydrocarbons due to increased polarity from Cl and CF₃ groups .

Physical and Chemical Properties Comparison

Property 2-Hydroxy-3-methylphenylboronic Acid Pinacol Ester 4-Hydroxy-3-methoxy Analogue 4-Methylphenyl Analogue
Molecular Weight 234.11 g/mol 250.10 g/mol 218.10 g/mol
Solubility Moderate in chloroform, low in hydrocarbons Similar, but influenced by methoxy group Higher in hydrocarbons
NMR Signals (¹H) Pinacol CH₃: δ1.35–1.38; hydroxyl: δ~5–6 Pinacol CH₃: δ1.35–1.37 Pinacol CH₃: δ1.36–1.38
Hazard Profile Likely similar to Xi codes (irritant) H315-H319-H335 Less reactive

Q & A

Q. How is this compound utilized in synthesizing kinase inhibitors?

  • Methodological Answer : It serves as a boronate ester precursor in Suzuki couplings to introduce aryl groups into pyridine or quinazoline cores. For FLT3 inhibitors, coupling with halogenated heterocycles followed by Boc deprotection and functionalization yields target molecules. Purity-critical steps require inert atmosphere handling and Pd scavengers (e.g., SiliaBond Thiol) post-reaction .

Q. What role does it play in ROS-responsive drug delivery systems?

  • Methodological Answer : The ester is grafted onto polymer backbones (e.g., β-cyclodextrin or PEG) to create H₂O₂-labile linkages. Upon ROS exposure, boronate cleavage releases payloads (e.g., anticancer drugs). Validate responsiveness using fluorogenic probes (e.g., Amplex Red) and monitor degradation via GPC or MALDI-TOF .

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